(R)-Citalopram N-Oxide

Vue d'ensemble

Description

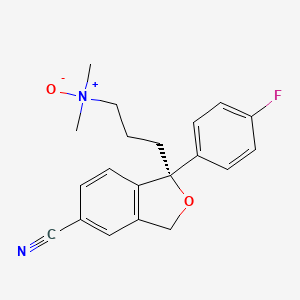

®-Citalopram N-Oxide is a derivative of the well-known antidepressant citalopram. It is an N-oxide form of the ®-enantiomer of citalopram, which means it contains an oxygen atom bonded to the nitrogen atom in the citalopram molecule. This compound is of interest due to its potential pharmacological properties and its role in the metabolism of citalopram.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram N-Oxide typically involves the oxidation of ®-citalopram. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile, under mild conditions to prevent over-oxidation .

Industrial Production Methods: In an industrial setting, the production of ®-Citalopram N-Oxide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. Catalysts such as titanium silicalite (TS-1) can be used to enhance the efficiency of the oxidation process .

Analyse Des Réactions Chimiques

Types of Reactions: ®-Citalopram N-Oxide can undergo various chemical reactions, including:

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Zinc, iron, and other reducing agents in acidic conditions.

Substitution: Nucleophiles such as halides or thiols.

Major Products:

Reduction: ®-Citalopram.

Substitution: Various substituted citalopram derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Analytical Chemistry

(R)-Citalopram N-Oxide serves as a reference standard in analytical chemistry for identifying and quantifying citalopram and its metabolites. Its unique properties allow researchers to develop sensitive analytical methods for monitoring drug levels in biological samples.

Pharmacological Studies

Research into the pharmacological effects of this compound has revealed its role in serotonergic neurotransmission. It is believed to interact with the serotonin transporter (SLC6A4), enhancing serotonin availability in the synaptic cleft, which is crucial for its antidepressant effects .

Toxicology and Forensic Science

Studies have utilized this compound to investigate the metabolic pathways of citalopram in forensic cases. Enantioselective analysis provides insights into the blood concentrations of citalopram and its metabolites, aiding in understanding drug-related fatalities .

Drug Development

The compound is explored for potential therapeutic applications beyond traditional SSRIs. Its unique metabolic profile may offer advantages in developing new antidepressants with improved efficacy and reduced side effects .

Case Study 1: Antidepressant Properties

A study investigated the antidepressant-like effects of this compound in animal models. Results indicated that this compound could produce significant reductions in immobility duration in forced swim tests, suggesting its potential as an antidepressant agent .

Case Study 2: Metabolic Pathways

Research on the metabolic pathways of this compound has highlighted its role as a critical metabolite of citalopram. The study demonstrated that variations in enzyme activity (e.g., CYP2D6 and CYP2C19) significantly influence the pharmacokinetics of both citalopram and its metabolites .

Mécanisme D'action

The mechanism of action of ®-Citalopram N-Oxide is not fully understood. it is believed to exert its effects by interacting with the same molecular targets as citalopram, primarily the serotonin transporter. The N-oxide group may influence the binding affinity and selectivity of the compound for its target .

Comparaison Avec Des Composés Similaires

(S)-Citalopram N-Oxide: The N-oxide form of the (S)-enantiomer of citalopram.

Pyridine N-Oxide: A simpler N-oxide compound used in various chemical reactions.

N-Methylmorpholine N-Oxide: Another N-oxide used as an oxidizing agent in organic synthesis

Uniqueness: ®-Citalopram N-Oxide is unique due to its specific structure and its relationship to citalopram. Its potential pharmacological properties and its role in the metabolism of citalopram make it a compound of interest in both research and industrial applications.

Activité Biologique

(R)-Citalopram N-Oxide is a metabolite of the widely used antidepressant citalopram, which belongs to the selective serotonin reuptake inhibitor (SSRI) class. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, potential therapeutic applications, and metabolic pathways.

This compound can be described with the following chemical properties:

- Chemical Formula : CHFNO

- Molecular Weight : 340.39 g/mol

- IUPAC Name : 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropanamine oxide

- CAS Number : 1217761-31-3

The primary mechanism of action for this compound is believed to involve the inhibition of the serotonin transporter (SERT), similar to that of citalopram. This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission. Notably, the presence of the N-oxide group may alter its binding affinity and selectivity compared to citalopram itself.

Serotonin Transporter Interaction

This compound has been shown to bind to serotonin transporters, influencing serotonin levels in the brain. This activity is critical for its potential antidepressant effects. Studies indicate that it may exhibit different pharmacokinetic properties than citalopram due to its altered metabolic stability influenced by the N-oxide group .

Metabolic Pathways

In humans, this compound is formed through the metabolism of citalopram, primarily mediated by cytochrome P450 2D6. Its role in citalopram's metabolic pathway is significant as it may contribute to both therapeutic effects and adverse reactions associated with citalopram usage .

Clinical Implications

Research has demonstrated that metabolites like this compound can influence clinical outcomes in patients treated with citalopram. For instance, variations in metabolism can lead to differences in drug efficacy and safety profiles among individuals, particularly concerning side effects such as QT prolongation and serotonin syndrome .

In Vitro Studies

In vitro studies using human liver microsomes have highlighted the enzymatic processes involved in the formation of this compound. These studies indicate that CYP3A4 and CYP2C19 are primarily responsible for the metabolism of citalopram, leading to its various metabolites including this compound .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Binding Target | Serotonin Transporter (SERT) |

| Metabolic Enzyme | Cytochrome P450 2D6 |

| Potential Effects | Antidepressant-like effects |

| Adverse Effects | QT prolongation, serotonin syndrome |

| Therapeutic Applications | Depression, anxiety disorders |

Propriétés

IUPAC Name |

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652526 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217761-31-3 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.